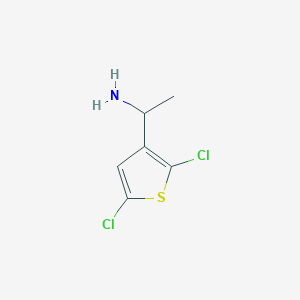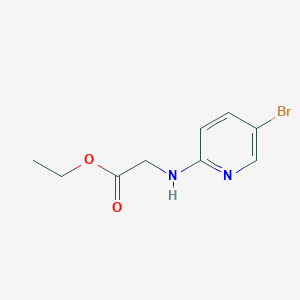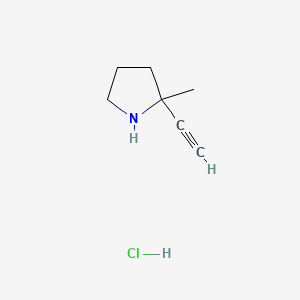
2-Ethynyl-2-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group and a methyl group attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-Ethynyl-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium amide (NaNH2) to deprotonate the acetylene, facilitating its addition to the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
2-Ethynyl-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Ethynyl-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The ethynyl group can also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Ethynyl-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Ethynylpyrrolidine hydrochloride: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Methylpyrrolidine hydrochloride:
2-Ethynyl-2-methylpyrrolidine: The free base form of the compound, which may have different solubility and stability properties compared to the hydrochloride salt.
These comparisons highlight the unique structural features of this compound and its specific advantages in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClN |
|---|---|
Poids moléculaire |
145.63 g/mol |
Nom IUPAC |
2-ethynyl-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H |
Clé InChI |
UFOVMGODNKDWOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


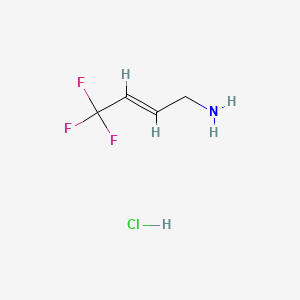
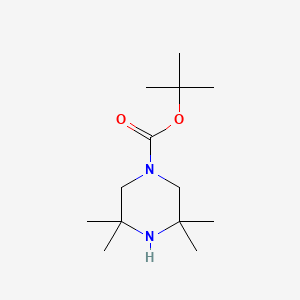

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
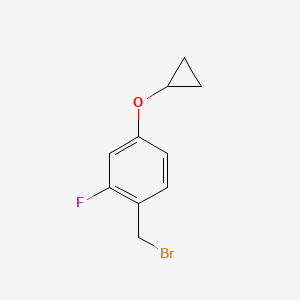
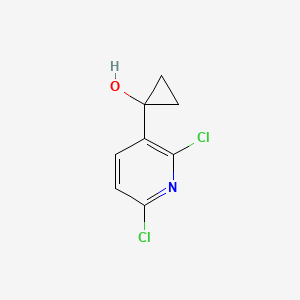


![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)


